molecular formula C17H26N2O3S B4865596 2-ETHYL-1-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE

2-ETHYL-1-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE

Cat. No.: B4865596
M. Wt: 338.5 g/mol
InChI Key: XTSRLTWNBQOFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ETHYL-1-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-1-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE typically involves the reaction of 4-(4-methylphenyl)sulfonylpiperazine with an appropriate ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-1-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-ETHYL-1-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ETHYL-1-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-ethanol
  • 2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone

Uniqueness

2-ETHYL-1-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the sulfonyl group on the piperazine ring differentiates it from other similar compounds, potentially leading to unique interactions and applications .

Properties

IUPAC Name

2-ethyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-4-15(5-2)17(20)18-10-12-19(13-11-18)23(21,22)16-8-6-14(3)7-9-16/h6-9,15H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSRLTWNBQOFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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